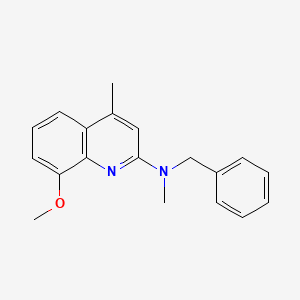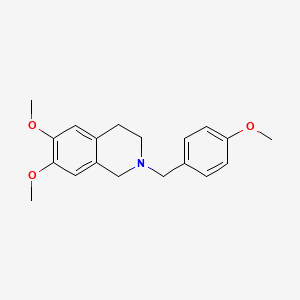
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea works by activating the olfactory receptor in animals, which then stimulates the hypothalamus-pituitary-gonadal (HPG) axis, leading to an increase in growth hormone and luteinizing hormone levels. This, in turn, leads to an increase in protein synthesis and muscle growth. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have a variety of biochemical and physiological effects, including an increase in growth hormone and luteinizing hormone levels, an increase in protein synthesis and muscle growth, and a reduction in stress levels in animals. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea is its ability to stimulate the HPG axis in animals, leading to an increase in growth hormone and luteinizing hormone levels, which can be useful in studying various biological processes. However, one of the limitations of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, including its potential therapeutic applications in the treatment of various diseases, its use as a growth promoter in aquaculture, and its potential applications in the field of regenerative medicine. In addition, further research is needed to determine the optimal dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, as well as its potential side effects and toxicity.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenyl isothiocyanate with 3-methylbutylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst, such as triethylamine. The resulting product is purified using column chromatography, yielding N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea as a white crystalline powder.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have a variety of scientific research applications, including its use as a growth promoter in aquaculture, a feed attractant for aquatic animals, and a stress reducer in livestock. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10(2)7-8-15-14(19)16-12-9-11(17-3)5-6-13(12)18-4/h5-6,9-10H,7-8H2,1-4H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVSDDVHIIJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)


![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)


![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
